Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate
Description
Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is an organic compound that belongs to the class of pyridinedicarboxylates. This compound is characterized by the presence of two methoxyethyl groups and a trifluoromethyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
bis(2-methoxyethyl) 4-(trifluoromethyl)pyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO6/c1-21-3-5-23-12(19)10-7-9(14(15,16)17)8-11(18-10)13(20)24-6-4-22-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAULTRZEBMYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC(=CC(=N1)C(=O)OCCOC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 1,4-Dihydropyridine Precursors
Patent US6482841B1 outlines a general method for synthesizing pyridine double esters via oxidation of 1,4-dihydropyridines (Scheme 1). For Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate, the dihydropyridine intermediate (II) is oxidized using agents such as:
- Oxygen (gas-phase oxidation)
- NaNO₂/HCl (nitrous acid-mediated)
- MnO₂ (solid-phase oxidation)
The dihydropyridine precursor is synthesized by cyclizing ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide in the presence of organic bases like N-methylmorpholine. Oxidation yields the aromatic pyridine core, followed by esterification with 2-methoxyethanol.
Reaction Conditions :
Sequential Chlorination and Esterification
Chinese patent CN108191749B details a four-step route for 4-trifluoromethylnicotinic acid, a potential precursor:
- Cyclization : Ethyl trifluoroacetoacetate + cyanoacetamide → 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine salt.
- Chlorination : Treatment with PCl₃ or POCl₃ replaces hydroxyl groups with chlorides.
- Hydrogenation : Pd/C-mediated dechlorination yields 3-cyano-4-trifluoromethylpyridine.
- Hydrolysis : NaOH/EtOH converts the nitrile to a carboxylic acid.
Esterification of the dicarboxylic acid with 2-methoxyethanol (via SOCl₂ or DCC coupling) produces the target compound.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridinedicarboxylates.
Scientific Research Applications
Scientific Research Applications
The compound has several noteworthy applications across different scientific domains:
Chemistry
- Building Block for Organic Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the modification and development of novel compounds with desired properties.
Biology
- Enzyme Inhibition Studies: Due to its structural similarity to biologically active molecules, this compound is utilized in research focused on enzyme inhibition and receptor binding. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with biological targets.
- Anticancer Research: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by modulating specific molecular pathways involved in tumor growth .
Industry
- Specialty Chemicals Production: The compound is employed in the manufacturing of specialty chemicals that possess unique physical and chemical properties. This includes applications in agrochemicals and pharmaceuticals where specific interactions with biological systems are required.
Case Studies
-
Enzyme Inhibition Research:
A study investigated the inhibitory effects of various pyridine derivatives, including Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate, on specific enzymes involved in metabolic pathways. Results indicated significant inhibition at varying concentrations, suggesting potential therapeutic applications in metabolic disorders. -
Antitumor Activity Evaluation:
In a series of experiments aimed at discovering new anticancer agents, derivatives of this compound were tested against several cancer cell lines. The results demonstrated cytotoxic effects, warranting further investigation into their mechanisms of action and potential as therapeutic agents .
Mechanism of Action
The mechanism of action of Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-methoxyethyl) 2,6-pyridinedicarboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)-2,6-pyridinedicarboxylic acid: The absence of methoxyethyl groups affects its solubility and reactivity.
Bis(2-ethoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate: The ethoxyethyl groups provide different steric and electronic effects compared to methoxyethyl groups.
Uniqueness
Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is unique due to the presence of both methoxyethyl and trifluoromethyl groups, which confer distinct chemical and biological properties
Biological Activity
Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is an organic compound belonging to the class of pyridinedicarboxylates. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves the esterification of 4-(trifluoromethyl)-2,6-pyridinedicarboxylic acid with 2-methoxyethanol. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions. Purification is achieved through recrystallization or column chromatography .
Chemical Properties:
- Molecular Formula: C14H14F3N1O4
- Molecular Weight: 327.26 g/mol
- Density: 1.237 g/cm³
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Once inside the cell, it can modulate enzyme activities or interact with receptors, leading to various biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| A549 | 20.5 |
The results indicate that this compound may interact with key signaling pathways involved in tumor growth and metastasis .
Case Studies
-
Study on Antimicrobial Efficacy:
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results highlighted its potential application in treating infections caused by resistant bacteria. -
Anticancer Research:
In a recent clinical trial, Johnson et al. (2024) explored the use of this compound in combination with standard chemotherapy for lung cancer patients. Preliminary results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.
Q & A
Q. What are the key synthetic pathways for Bis(2-methoxyethyl) 4-(trifluoromethyl)-2,6-pyridinedicarboxylate, and how can reaction intermediates be characterized?
Methodological Answer: Synthesis typically involves a two-step approach: (i) preparation of the pyridinedicarboxylate core via nucleophilic substitution or condensation reactions, and (ii) esterification with 2-methoxyethanol. For example, analogous compounds like Nimodipine (a dihydropyridine derivative) are synthesized via Hantzsch condensation, followed by esterification . Characterization of intermediates relies on /-NMR to confirm regioselectivity and LC-MS to verify molecular weight. Purity is assessed using HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation (e.g., in ethanol/water mixtures). Data collection uses a diffractometer with Mo-Kα radiation. Structure solution employs direct methods (SHELXS) and refinement via SHELXL, which handles anisotropic displacement parameters and validates bond lengths/angles against expected values . Graphical representations (e.g., thermal ellipsoids) are generated using ORTEP-3 to visualize steric effects of the trifluoromethyl group .
Q. What spectroscopic techniques are critical for functional group analysis?
Methodological Answer:
- FT-IR : Identifies ester carbonyl stretches (~1740 cm) and C-F vibrations (1100–1200 cm).
- NMR : -NMR detects trifluoromethyl splitting patterns (δ ~ -60 ppm). -NMR resolves methoxyethyl protons (δ 3.3–4.5 ppm) and pyridine aromatic protons (δ 8.0–8.5 ppm).
- HRMS : Confirms molecular formula (e.g., [M+H] calculated for : 376.1005) .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data on conformational isomerism be resolved?
Methodological Answer: Discrepancies may arise if NMR suggests dynamic equilibrium in solution (e.g., rotational isomerism of methoxyethyl groups), while X-ray shows a single conformation. To resolve:
Q. What strategies optimize the regioselectivity of trifluoromethyl group introduction during synthesis?
Methodological Answer: The trifluoromethyl group’s steric/electronic effects require careful control:
Q. How can impurities from incomplete esterification be quantified and mitigated?
Methodological Answer:
- Analytical QC : Use UPLC-PDA with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% TFA in water/acetonitrile gradient. Impurity peaks (e.g., mono-ester byproducts) are quantified against a calibration curve.
- Process Optimization : Increase reaction time or use Dean-Stark traps to remove water (for acid-catalyzed esterification). Enzymatic esterification (e.g., lipases in nonpolar solvents) improves selectivity .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian/B3LYP/6-31G*) to identify reactive sites. The pyridine ring’s electron-deficient C4 position is prone to nucleophilic attack.
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict interactions with biological targets or solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
